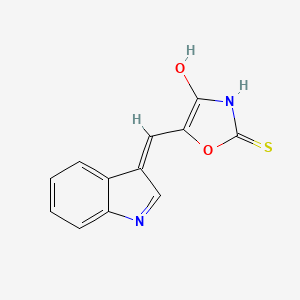
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing nitrogen and oxygen atoms, and a phenyl group attached to the ring. The presence of the amino and acetic acid groups further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions or in the presence of a green solvent, such as water or ethanol, to enhance the yield and reduce the reaction time .
Industrial Production Methods
In an industrial setting, the production of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, which can lead to higher yields and improved product purity. The use of heterogeneous catalysts, such as Montmorillonite-KSF, can also facilitate the reaction and make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
Dihydropyrimidinones: Compounds with similar structures, such as 2-((4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile), exhibit similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.
Uniqueness
What sets 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a compound of significant interest in scientific research.
特性
CAS番号 |
651720-45-5 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-9(8-4-2-1-3-5-8)14-12(15-10)13-7-11(17)18/h1-6H,7H2,(H,17,18)(H2,13,14,15,16) |
InChIキー |
DEWSHSYSUDDBSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


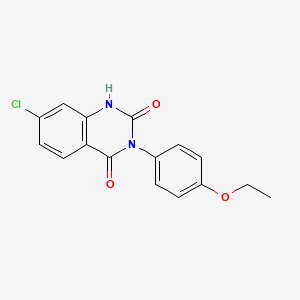
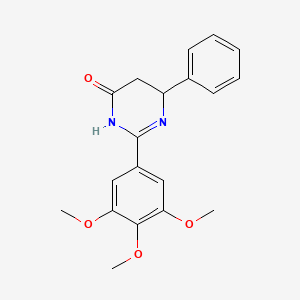
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
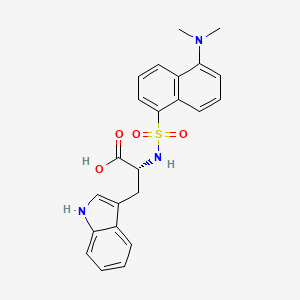

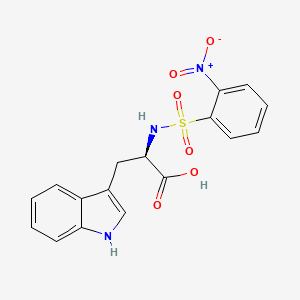
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

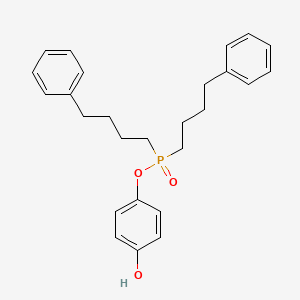
![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
